molecular formula C7H16ClNO2 B2917101 (2S)-2-Amino-3-ethylpentanoic acid;hydrochloride CAS No. 888961-22-6

(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride

Cat. No. B2917101
CAS RN: 888961-22-6
M. Wt: 181.66
InChI Key: YEMUXXUCOCKXRV-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Amino acids, including “(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride”, can undergo a variety of chemical reactions. One common type of reaction is acid-base reactions, where the amino group (-NH2) can act as a base and the carboxyl group (-COOH) can act as an acid . Another common reaction is peptide bond formation, where the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water and forming a peptide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For “(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride”, these properties are not specified in the available resources .

Scientific Research Applications

Crystal Structure Analysis

Research on related amino acids, such as (2S,3S)-2-amino-3-methylpentanoic acid, has provided insights into their crystal structures, which are essential for understanding the molecular interactions and properties of these compounds. The study by Curland et al. (2018) revealed the crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, highlighting the importance of N–H⋯O hydrogen bonds in forming layered structures in the crystal. Such information is critical for drug design and material science applications Curland, Meirzadeh, & Diskin‐Posner, 2018.

Biocatalysis and Synthesis

The field of biocatalysis has explored the use of enzymes to synthesize amino acids and their derivatives. Hernández et al. (2017) reported on the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid using a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a stereoselective transamination. This approach demonstrates the potential of enzymes in synthesizing structurally complex and stereochemically defined amino acids, which are valuable in pharmaceuticals and industrial applications Hernández et al., 2017.

Physico-Chemical Properties and Interactions

The study of amino acids' interactions with other molecules, such as detergents, can reveal their physico-chemical properties and potential applications in formulations. Yan et al. (2010) investigated the interactions of glycyl dipeptides with sodium dodecyl sulfate (SDS), providing insights into the volumetric, conductometric, and fluorescence properties of these interactions. Such studies are essential for designing amino acid-based products in pharmaceuticals, cosmetics, and other industries Yan, Zhang, Li, & Wang, 2010.

properties

IUPAC Name

(2S)-2-amino-3-ethylpentanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-3-5(4-2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMUXXUCOCKXRV-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Amino-3-ethylpentanoic acid;hydrochloride

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